methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride
Description
Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is a small organic compound featuring a strained azetidine (four-membered saturated nitrogen heterocycle) ring substituted at the 2-position with a methyl carbamate group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Structurally, the compound combines a carbamate ester (-O(CO)N-) linked to the azetidine ring via a methylene (-CH2-) bridge. This arrangement balances steric accessibility with electronic effects, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C6H13ClN2O2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
methyl N-(azetidin-2-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-5-2-3-7-5;/h5,7H,2-4H2,1H3,(H,8,9);1H |
InChI Key |
MVRDQOCQXXRUGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride typically involves the reaction of azetidine with methyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalyst: Base catalysts like triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
MethylN-[(azetidin-2-yl)methyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share functional or structural similarities with methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride:
Comparative Analysis
Azetidine vs. Piperidine Derivatives
- Ring Strain and Reactivity : The azetidine ring in the target compound introduces significant ring strain (four-membered ring), enhancing reactivity in nucleophilic or ring-opening reactions compared to the six-membered piperidine analog . This strain can influence metabolic stability and binding kinetics in biological systems.
- Hydrogen Bonding : Azetidine’s smaller ring allows for stronger hydrogen-bonding interactions with targets due to reduced conformational flexibility, whereas piperidine derivatives may exhibit broader but less specific interactions .
Substituent Effects
- Carbamate Position : Substitution at the azetidine 2-position (target compound) versus 3-position (tert-butyl analog) alters steric and electronic profiles. The 2-position substitution may reduce steric hindrance, improving accessibility for interactions .
- Salt Form: Hydrochloride salts (common in all listed compounds) enhance aqueous solubility, critical for in vitro assays.
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